[4-(6-oxo-7,8,9,10-tetrahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetic acid
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Overview
Description
2-{4-[6-OXO-7,8,9,10-TETRAHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-3(4H)-YL]PHENYL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a benzochromeno oxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[6-OXO-7,8,9,10-TETRAHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-3(4H)-YL]PHENYL}ACETIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the benzochromeno oxazin core. This is followed by functionalization steps to introduce the phenyl and acetic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the benzochromeno oxazin core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{4-[6-OXO-7,8,9,10-TETRAHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-3(4H)-YL]PHENYL}ACETIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzochromeno oxazin core can interact with active sites, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
- 2-(4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YLOXY)-PROPIONIC ACID
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL ACETATE
Uniqueness: The unique structure of 2-{4-[6-OXO-7,8,9,10-TETRAHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-3(4H)-YL]PHENYL}ACETIC ACID, particularly the benzochromeno oxazin ring system, distinguishes it from similar compounds. This structural feature may confer distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H21NO5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-(6-oxo-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C23H21NO5/c25-21(26)11-14-5-7-15(8-6-14)24-12-19-20(28-13-24)10-9-17-16-3-1-2-4-18(16)23(27)29-22(17)19/h5-10H,1-4,11-13H2,(H,25,26) |
InChI Key |
BLQGRXZNJJHHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)CC(=O)O)OC2=O |
Origin of Product |
United States |
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